tert-Butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group attached to a spirocyclic azaspiro[4.4]nonane core. The molecular formula for this compound is , with a molecular weight of 259.32 g/mol. It is classified under organic compounds due to its synthetic nature and structural characteristics, making it relevant in various scientific fields, particularly in medicinal chemistry and material science .
The synthesis of tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves several steps starting from commercially available materials. The process may include:
The specific reaction conditions can vary, but they generally require careful control to ensure high yield and purity of the final product .
The molecular structure of tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can be analyzed through various structural representations:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 259.32 g/mol |
IUPAC Name | tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate |
InChI Key | DFEPWEAHBHVUKN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)O |
The structure features a spirocyclic arrangement that contributes to its rigidity and potential biological activity. The presence of both a hydroxyl and a fluorine group suggests possible interactions with biological targets, enhancing its relevance in pharmacological applications .
tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The outcomes depend on specific reaction conditions and selected reagents .
The mechanism of action for tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets within biological systems. The fluorine atom and hydroxyl group are crucial for binding interactions that influence the compound's biological activity. The rigidity provided by the spirocyclic structure enhances stability and effectiveness in various applications, particularly in drug design where precise molecular interactions are essential for efficacy .
The physical and chemical properties of tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically appears as a colorless liquid or solid |
These properties influence its handling, storage, and application in research settings .
tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has several significant applications:
This compound's potential in various scientific fields highlights its importance as a subject of ongoing research and development .
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3